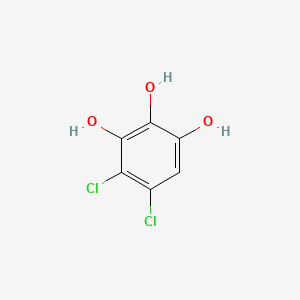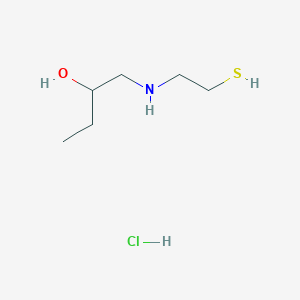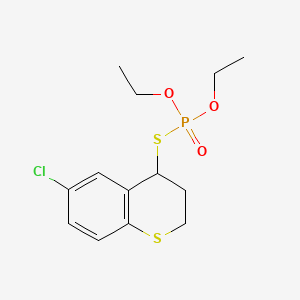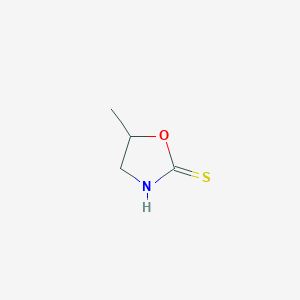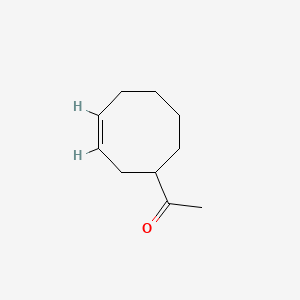
Ammonium 2,3-dibromopropyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 2,3-dibromopropyl sulphate is a chemical compound with the molecular formula C3H8Br2NO4S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two bromine atoms attached to a propyl group, which is further linked to a sulphate group. The ammonium ion balances the charge of the sulphate group, making it a stable salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 2,3-dibromopropyl sulphate typically involves the bromination of propyl alcohol followed by the reaction with sulphuric acid. The general steps are as follows:
Bromination: Propyl alcohol is treated with bromine in the presence of a catalyst to form 2,3-dibromopropanol.
Sulphation: The resulting 2,3-dibromopropanol is then reacted with sulphuric acid to form 2,3-dibromopropyl sulphate.
Neutralization: Finally, the sulphate ester is neutralized with ammonium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
- Continuous bromination of propyl alcohol in a reactor.
- Sulphation using concentrated sulphuric acid in a controlled environment.
- Neutralization in large mixing tanks with ammonium hydroxide.
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium 2,3-dibromopropyl sulphate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2,3-dihydroxypropyl sulphate.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,3-dibromopropanol and ammonium sulphate.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous solution.
Elimination: Strong bases like sodium ethoxide in ethanol.
Hydrolysis: Water or dilute acids.
Major Products:
Substitution: 2,3-dihydroxypropyl sulphate.
Elimination: Alkenes such as 2-bromo-2-propene.
Hydrolysis: 2,3-dibromopropanol and ammonium sulphate.
Wissenschaftliche Forschungsanwendungen
Ammonium 2,3-dibromopropyl sulphate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other brominated compounds and flame retardants.
Biology: Studied for its effects on cellular processes and as a potential tool in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a reagent in diagnostic tests.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ammonium 2,3-dibromopropyl sulphate involves its interaction with cellular components. The bromine atoms can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications in their structure and function. This compound can also generate reactive intermediates that induce oxidative stress and cellular damage.
Molecular Targets and Pathways:
Proteins: Covalent modification of amino acid residues.
Nucleic Acids: Alkylation of DNA and RNA bases.
Oxidative Stress Pathways: Generation of reactive oxygen species (ROS) leading to cellular damage.
Vergleich Mit ähnlichen Verbindungen
Ammonium 2,3-dibromopropyl sulphate can be compared with other brominated compounds such as:
Tris(2,3-dibromopropyl) phosphate: Another brominated flame retardant with similar applications but different chemical structure.
2,3-Dibromo-1-propanol: A precursor in the synthesis of this compound with similar reactivity but different uses.
Tetrabromobisphenol A: A widely used brominated flame retardant with distinct chemical properties and applications.
Uniqueness: this compound is unique due to its specific combination of bromine and sulphate groups, which confer distinct reactivity and applications compared to other brominated compounds.
Eigenschaften
CAS-Nummer |
35839-50-0 |
|---|---|
Molekularformel |
C3H9Br2NO4S |
Molekulargewicht |
314.98 g/mol |
IUPAC-Name |
azanium;2,3-dibromopropyl sulfate |
InChI |
InChI=1S/C3H6Br2O4S.H3N/c4-1-3(5)2-9-10(6,7)8;/h3H,1-2H2,(H,6,7,8);1H3 |
InChI-Schlüssel |
NUHVPBGWGITOKW-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CBr)Br)OS(=O)(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


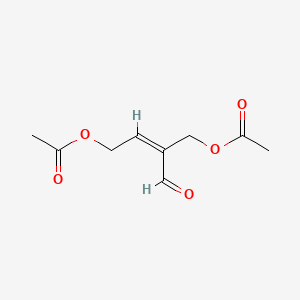
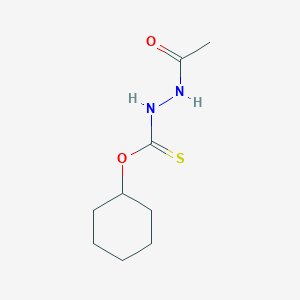
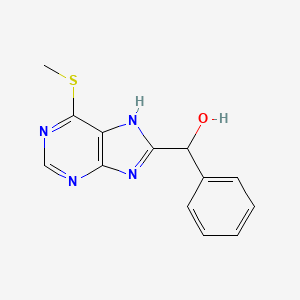
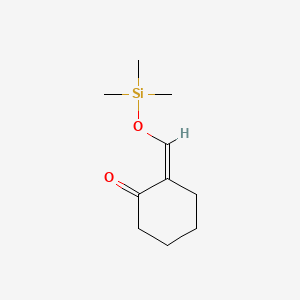
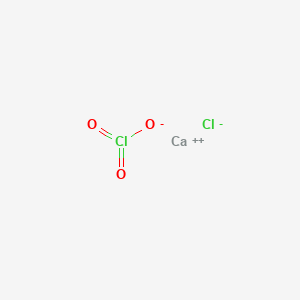
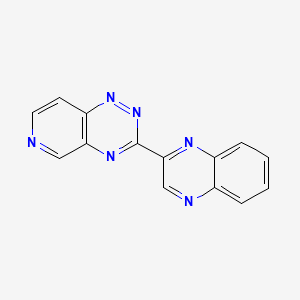
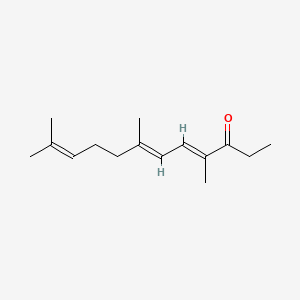
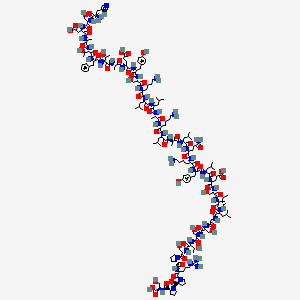
![iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one](/img/structure/B15176842.png)
